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Compound of Interest

Compound Name: (R)-PF-04991532

Cat. No.: B10854315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (S)-PF-04991532, a potent

and hepatoselective glucokinase activator. It includes detailed information on its chemical

properties, mechanism of action, and key experimental data. This guide is intended to serve as

a valuable resource for researchers and professionals involved in the fields of diabetes,

metabolic disorders, and drug development.

Core Compound Information
(S)-PF-04991532 is the biologically active enantiomer of PF-04991532. Its chemical and

physical properties are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10854315?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 1215197-37-7[1][2][3][4]

Molecular Formula C₁₈H₁₉F₃N₄O₃[1][2]

Molecular Weight 396.36 g/mol [1][3]

IUPAC Name
(S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-

imidazol-1-yl)propanamido)nicotinic acid[2]

Appearance Solid powder[2]

Purity ≥98%[1][3]

Solubility Soluble in DMSO and ethanol[1][2]

Storage Store at +4°C[1]

Mechanism of Action and Signaling Pathway
(S)-PF-04991532 is a potent activator of glucokinase (GK), a key enzyme in glucose

metabolism.[1] Glucokinase acts as a glucose sensor in hepatocytes and pancreatic β-cells,

phosphorylating glucose to glucose-6-phosphate. This is the first and rate-limiting step in

glycolysis and glycogen synthesis.

The hepatoselectivity of (S)-PF-04991532 is a critical feature. It is a substrate for organic

anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, which are

highly expressed in the liver. This active transport mechanism leads to higher concentrations of

the compound in hepatocytes compared to other tissues, such as the pancreas. This targeted

delivery minimizes the risk of hypoglycemia that can be associated with non-selective

glucokinase activators.

The activation of hepatic glucokinase by (S)-PF-04991532 leads to a cascade of downstream

effects aimed at lowering blood glucose levels. These include:

Increased Glucose Uptake: Enhanced glucokinase activity promotes the uptake of glucose

from the bloodstream into hepatocytes.
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Stimulation of Glycogen Synthesis: The resulting increase in intracellular glucose-6-

phosphate drives the synthesis of glycogen, the storage form of glucose in the liver.

Suppression of Hepatic Glucose Production (HGP): By increasing the flux of glucose into

glycolysis and glycogen synthesis, (S)-PF-04991532 indirectly suppresses the production

and release of glucose from the liver.

The following diagram illustrates the signaling pathway of (S)-PF-04991532 in a hepatocyte.

Signaling Pathway of (S)-PF-04991532 in Hepatocytes

Extracellular Space Cell Membrane

Hepatocyte Cytoplasm

(S)-PF-04991532 OATP1B1/1B3

Glucose GLUT2

(S)-PF-04991532

Glucose

Glucokinase (GK)

Activates

Glucose-6-PhosphatePhosphorylates

Glycogen Synthesis

Stimulates

GlycolysisStimulates

Hepatic Glucose
ProductionInhibits

Click to download full resolution via product page

Signaling Pathway of (S)-PF-04991532 in Hepatocytes

Key Experimental Data
Numerous preclinical studies have demonstrated the efficacy of (S)-PF-04991532 in improving

glycemic control. The following tables summarize key quantitative data from these studies.

In Vitro Efficacy in Primary Rat Hepatocytes
Parameter EC₅₀ (µM)

Glucose Uptake (2-[¹⁴C]-deoxyglucose) 1.261

Glucose Oxidation (¹⁴CO₂ production from [¹⁴C]-

glucose)
5.769
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In Vivo Efficacy in Goto-Kakizaki (GK) Rats (a model of
type 2 diabetes)

Parameter Vehicle
(S)-PF-04991532
(100 mg/kg)

% Change

Glucose Infusion Rate

(mg/kg/min) during

Hyperglycemic Clamp

~5 ~25 ~400% increase

Endogenous Glucose

Production

(mg/kg/min) during

Hyperglycemic Clamp

~10 ~4 ~60% decrease

Fasting Plasma

Glucose (mg/dL) after

28 days

~180 ~130 ~28% decrease

Plasma Triglycerides

(mg/dL) after 28 days
~100 ~150 ~50% increase

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of the key experimental protocols used to evaluate (S)-PF-04991532.

Primary Rat Hepatocyte Isolation and Culture
Animal Model: Male Sprague-Dawley rats (250-300g).

Perfusion: The liver is perfused in situ via the portal vein with a two-step collagenase

method.

Step 1 (Pre-perfusion): Perfusion with a calcium-free buffer containing EGTA to disrupt

cell-cell junctions.

Step 2 (Digestion): Perfusion with a buffer containing collagenase to digest the

extracellular matrix.
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Cell Isolation: The digested liver is excised, and hepatocytes are gently dispersed in culture

medium.

Purification: The cell suspension is filtered and purified by low-speed centrifugation to

separate viable hepatocytes from other cell types and debris.

Culture: Isolated hepatocytes are plated on collagen-coated dishes and cultured in a

humidified incubator at 37°C and 5% CO₂.

Glucose Uptake Assay in Primary Hepatocytes
Cell Preparation: Primary rat hepatocytes are seeded in 24-well plates and allowed to attach

overnight.

Starvation: Cells are washed and incubated in glucose-free medium for 2 hours.

Treatment: Cells are treated with various concentrations of (S)-PF-04991532 or vehicle for 1

hour.

Glucose Uptake: 2-[¹⁴C]-deoxyglucose is added to each well, and cells are incubated for 10

minutes.

Termination: The uptake is stopped by washing the cells with ice-cold PBS.

Lysis and Measurement: Cells are lysed, and the radioactivity in the cell lysate is measured

using a scintillation counter to determine the amount of glucose uptake.

Hyperglycemic Clamp in Conscious, Unrestrained Goto-
Kakizaki Rats

Surgical Preparation: Rats are chronically catheterized in the carotid artery (for blood

sampling) and jugular vein (for infusions) and allowed to recover for 5-7 days.

Fasting: Rats are fasted for 5 hours before the clamp procedure.

Hyperglycemic Clamp:
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A continuous infusion of glucose is started to raise and maintain blood glucose at a

hyperglycemic plateau (e.g., 200 mg/dL).

Once the hyperglycemic state is stable, a bolus dose of (S)-PF-04991532 or vehicle is

administered orally.

The glucose infusion rate is adjusted as needed to maintain the hyperglycemic plateau.

Measurements: Blood samples are taken at regular intervals to measure plasma glucose,

insulin, and tracer concentrations (if used to assess glucose turnover).

Data Analysis: The glucose infusion rate required to maintain hyperglycemia is used as a

measure of whole-body glucose disposal.

The following diagram outlines the general workflow for a preclinical in vivo study.
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Experimental Workflow for In Vivo Efficacy Study
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Preclinical In Vivo Efficacy Study Workflow
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Conclusion
(S)-PF-04991532 is a potent and hepatoselective glucokinase activator with a well-defined

mechanism of action. Preclinical studies have demonstrated its ability to improve glycemic

control by enhancing hepatic glucose uptake and reducing hepatic glucose production. Its

hepatoselectivity, mediated by OATP transporters, offers a potential advantage in minimizing

the risk of hypoglycemia. The experimental data and protocols provided in this guide offer a

solid foundation for further research and development in the field of diabetes therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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